![molecular formula C16H19N B3155879 N-(4-Isopropylbenzyl)aniline CAS No. 81308-22-7](/img/structure/B3155879.png)
N-(4-Isopropylbenzyl)aniline
Overview
Description
“N-(4-Isopropylbenzyl)aniline” is a chemical compound with the CAS Number: 81308-22-7 and a molecular weight of 225.33 . Its IUPAC name is N-(4-isopropylbenzyl)aniline .
Molecular Structure Analysis
The molecular formula of “N-(4-Isopropylbenzyl)aniline” is C16H19N . The InChI code for this compound is 1S/C16H19N/c1-13(2)15-10-8-14(9-11-15)12-17-16-6-4-3-5-7-16/h3-11,13,17H,12H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving “N-(4-Isopropylbenzyl)aniline” are not available, it’s known that aniline derivatives can be involved in various chemical reactions. For instance, they have been used as catalysts in hydrazone formation .Physical And Chemical Properties Analysis
“N-(4-Isopropylbenzyl)aniline” has a molecular weight of 225.33 . It’s recommended to be stored at ambient temperature .Scientific Research Applications
Corrosion Inhibition
N-(4-Isopropylbenzyl)aniline analogs demonstrate significant potential in corrosion inhibition. A study by Daoud et al. (2014) synthesized a thiophene Schiff base related to N-(4-Isopropylbenzyl)aniline and investigated its efficacy in preventing corrosion of mild steel in acidic environments. The compound showed excellent performance as a corrosion inhibitor, with its efficiency increasing at higher concentrations. This finding is vital for industries where metal corrosion is a concern, offering a potential pathway for more effective corrosion management (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Antimicrobial Activity
Compounds structurally similar to N-(4-Isopropylbenzyl)aniline have been studied for their antimicrobial properties. Subi et al. (2022) conducted research on 4-Methoxy-N-(nitrobenzylidene)-aniline, revealing its potential in antimicrobial applications. The study highlighted the compound's effectiveness against specific strains of bacteria and fungi, underscoring the broader scope of such compounds in combating microbial infections and their potential in pharmaceutical research (Subi, Dhas, Balachandran, & Joe, 2022).
Enzyme Inhibition
N-Phenylsulfonamide derivatives, related to N-(4-Isopropylbenzyl)aniline, have shown promising results in enzyme inhibition studies. Kazancioglu and Senturk (2020) synthesized such derivatives and evaluated their inhibitory effects on various enzymes, including carbonic anhydrase and cholinesterase. These enzymes are targets for treating conditions like glaucoma, cancer, and Alzheimer's disease. The study demonstrated that some of these compounds are potent inhibitors, suggesting their potential use in developing new therapeutic agents (Kazancioglu & Senturk, 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-13(2)15-10-8-14(9-11-15)12-17-16-6-4-3-5-7-16/h3-11,13,17H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUPQNBGNMSILW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Isopropylbenzyl)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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